molecular formula C19H18FNO3 B6412352 6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261902-30-0

6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412352
CAS No.: 1261902-30-0
M. Wt: 327.3 g/mol
InChI Key: KJZUHSYCXBXENQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a fluorinated aromatic carboxylic acid derivative This compound is of interest due to its unique structural features, which include a fluorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction between piperidine and a suitable acylating agent, such as piperidine-1-carbonyl chloride.

    Aromatic Substitution: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorinating reagent.

    Coupling Reaction: The piperidine derivative is then coupled with a fluorinated aromatic compound through a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit enzyme activity or alter receptor signaling pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-[4-(morpholine-1-carbonyl)phenyl]benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.

    6-Fluoro-2-[4-(pyrrolidine-1-carbonyl)phenyl]benzoic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-fluoro-6-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-16-6-4-5-15(17(16)19(23)24)13-7-9-14(10-8-13)18(22)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZUHSYCXBXENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692291
Record name 3-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-30-0
Record name 3-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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